1-(Bromomethyl)-4-chloro-2,5-difluorobenzene
Overview
Description
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is an organic compound belonging to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly reactive and versatile molecule in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-chloro-2,5-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of Lewis acids like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzene derivatives, such as azides, thiols, or ethers.
- Nitro, acyl, or alkyl-substituted benzene derivatives.
- Alcohols, carboxylic acids, or dehalogenated products.
Scientific Research Applications
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the electron-withdrawing effects of chlorine and fluorine atoms enhance the compound’s electrophilicity. These properties enable the compound to interact with various molecular targets, including enzymes, receptors, and other biomolecules, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chlorobenzene
- 1-(Bromomethyl)-2,5-difluorobenzene
- 1-(Chloromethyl)-4-chloro-2,5-difluorobenzene
Comparison: 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 1-(Bromomethyl)-4-chlorobenzene, the additional fluorine atoms increase the compound’s reactivity and stability. Similarly, compared to 1-(Bromomethyl)-2,5-difluorobenzene, the presence of chlorine enhances its electrophilicity, making it more suitable for certain chemical transformations.
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSFCZCGSJARIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695107 | |
Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945262-21-5 | |
Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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